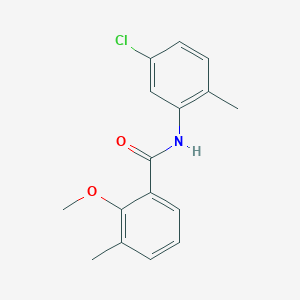
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide, also known as CTK7A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating the activity of certain receptors and enzymes in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been found to have antioxidant properties, which may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility. In addition, this compound has been shown to have low toxicity in animal studies, which makes it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its biological effects.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide. One area of interest is the development of new synthetic methods to improve the yield and purity of this compound. Another area of interest is the investigation of this compound's mechanism of action, which could lead to the development of more targeted therapies. In addition, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-methylphenol with 2-methoxy-3-methylbenzoyl chloride in the presence of a base to form the intermediate benzamide. This intermediate is then further reacted with a reducing agent to obtain the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been shown to have potential applications in the treatment of neuropathic pain, cancer, and other diseases.
Eigenschaften
Molekularformel |
C16H16ClNO2 |
|---|---|
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
N-(5-chloro-2-methylphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-7-8-12(17)9-14(10)18-16(19)13-6-4-5-11(2)15(13)20-3/h4-9H,1-3H3,(H,18,19) |
InChI-Schlüssel |
NHVOUTBVIOKHTK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)C)OC |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236474.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B236523.png)

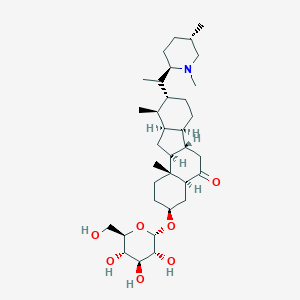
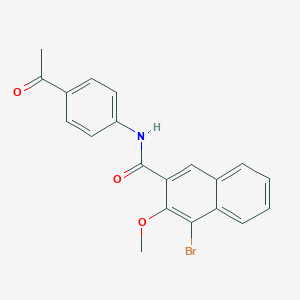
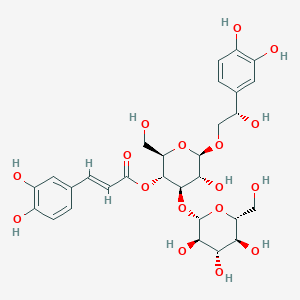
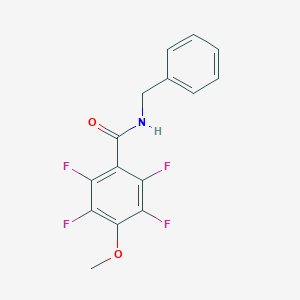
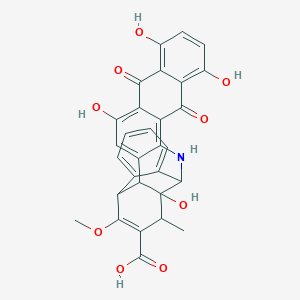
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)